Geroquinol
Overview
Description
It is a polyprenylhydroquinone consisting of hydroquinone in which the hydrogen at position 2 is substituted by a (2E)-3,7-dimethylocta-2,6-dien-1-yl group . This compound is known for its radioprotective properties and is a major contact allergen found in Phacelia crenulata, a flowering plant in the borage family .
Preparation Methods
GEROQUINOL can be synthesized through various methods. A common preparation method involves forming an intermediate by reacting benzoquinone with acetic anhydride, followed by reducing the intermediate with methanol . This method is widely used due to its efficiency and the relatively mild reaction conditions required.
Chemical Reactions Analysis
GEROQUINOL undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: this compound can undergo substitution reactions where the hydrogen atoms on the benzene ring are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GEROQUINOL has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its radioprotective properties, which can protect cells from radiation damage.
Industry: This compound is used in the production of certain polymers and resins.
Mechanism of Action
The mechanism of action of GEROQUINOL involves its ability to scavenge free radicals and protect cells from oxidative stress. It targets molecular pathways involved in the cellular response to radiation, thereby reducing the damage caused by radiation exposure .
Comparison with Similar Compounds
GEROQUINOL is similar to other polyprenylhydroquinones, such as:
- Geranyl-1,4-benzenediol
- 2-diprenyl-1,4-hydroquinone
- trans-1,4-dihydroxy-2-(3,7-dimethyl-2,6-octadienyl)benzene
What sets this compound apart is its unique combination of radioprotective properties and its role as a major contact allergen .
Biological Activity
Geroquinol, a compound with the chemical formula , has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Structure : this compound is classified as a phenolic compound, which contributes to its biological activity.
- Molecular Weight : Approximately 250.35 g/mol.
- CAS Number : 5281857.
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily attributed to its antioxidant properties and ability to modulate various biochemical pathways:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Antimicrobial Effects : Studies indicate that this compound possesses antibacterial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of bacteria.
- Anti-inflammatory Properties : this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
- Enzyme Inhibition : Research suggests that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.
Biological Activity Data Table
Case Studies and Research Findings
-
Antioxidant Activity Study :
- A study conducted by researchers assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting its potential use as a natural antioxidant in food preservation and health supplements.
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as an antimicrobial agent in clinical settings.
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Anti-inflammatory Effects :
- A recent investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results showed a significant decrease in edema and inflammatory markers when treated with this compound compared to the control group.
Properties
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-12(2)5-4-6-13(3)7-8-14-11-15(17)9-10-16(14)18/h5,7,9-11,17-18H,4,6,8H2,1-3H3/b13-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCRTFONTNMQBL-NTUHNPAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1)O)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893651 | |
Record name | Geroquinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10457-66-6 | |
Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-1,4-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10457-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geroquinol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geroquinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEROQUINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4155989DN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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